N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Sulfonyl Group: The 4-methoxyphenylsulfonyl group can be introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.
Benzylation: Finally, the benzyl group is introduced by reacting the compound with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Drug Development: Due to its diverse biological activities, the compound is a candidate for drug development, particularly in the areas of cancer and inflammation.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Modulation of Signaling Pathways: The compound may modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide can be compared with other thiazole derivatives:
2-Aminothiazole-Based Compounds: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Benzimidazole-Thiazole Derivatives: These compounds have shown significant biological activities and are used in various medicinal chemistry applications.
Similar Compounds
- 2-Aminothiazole
- Benzimidazole-Thiazole Derivatives
- Thiazolidinone Derivatives
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-16-7-9-17(10-8-16)28(24,25)22-19-21-15(13-27-19)11-18(23)20-12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RTFCJYKPIJUHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.